Intraocular Pressure Elevation Risk: Head-to-Head Comparison with Fluorometholone and Dexamethasone
In a masked, age-, race-, and sex-matched study of 18 hospitalized volunteers receiving commercial corticosteroid preparations four times daily to each eye for six weeks, the relative ability to elevate intraocular pressure (IOP) was quantified [1]. Medrysone demonstrated the lowest IOP elevation potential, assigned a relative value of 1. Fluorometholone elevated IOP with a relative value of 4, and dexamethasone phosphate with a relative value of 7.6 [1]. Compliance was controlled by nursing personnel-administered dosing, ensuring rigorous adherence to the regimen [1].
| Evidence Dimension | Relative ability to elevate intraocular pressure (IOP) |
|---|---|
| Target Compound Data | Relative IOP elevation value: 1 |
| Comparator Or Baseline | Fluorometholone: relative value 4; Dexamethasone phosphate: relative value 7.6 |
| Quantified Difference | Fluorometholone elevates IOP 4× more than Medrysone; Dexamethasone elevates IOP 7.6× more than Medrysone |
| Conditions | Human volunteers; bilateral administration; commercial ophthalmic preparations; four times daily for six weeks; masked study design; compliance enforced by nursing personnel |
Why This Matters
This provides the clearest quantitative justification for selecting Medrysone over fluorometholone or dexamethasone in patients with elevated IOP, glaucoma susceptibility, or those requiring prolonged corticosteroid therapy.
- [1] Mindel JS, Tavitian HO, Smith H Jr, Walker EC. Comparative ocular pressure elevation by medrysone, fluorometholone, and dexamethasone phosphate. Arch Ophthalmol. 1980;98(9):1577-1578. View Source
